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The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on

developing agents that can effectively prevent thrombosis without increasing the risk of

bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade,

has emerged as a promising target. By inhibiting FXIa, it is hypothesized that the amplification

of thrombin generation, crucial for pathological thrombus formation, can be attenuated while

preserving essential hemostasis. This review provides a detailed comparison of two small

molecule FXIa inhibitors that have been in clinical development: BMS-962212, a parenteral

agent, and milvexian, an oral drug.

Executive Summary
BMS-962212 and milvexian are both potent and selective inhibitors of FXIa. Preclinical studies

have demonstrated their efficacy in preventing thrombosis in various animal models with a

favorable safety profile regarding bleeding time. BMS-962212, administered intravenously, has

shown rapid onset and offset of action in a Phase 1 clinical trial in healthy volunteers.

Milvexian, an oral agent, has undergone more extensive clinical investigation, including Phase

2 trials for the prevention of venous thromboembolism after total knee replacement and for

secondary stroke prevention. While showing promise in early trials, the development of

milvexian has faced a setback with the recent discontinuation of a Phase 3 trial in acute

coronary syndrome. This guide provides a comprehensive analysis of the available data to aid

researchers in understanding the comparative profiles of these two FXIa inhibitors.
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Mechanism of Action: Targeting the Intrinsic
Coagulation Pathway
Both BMS-962212 and milvexian are direct, reversible inhibitors of the active site of FXIa.[1][2]

Factor XIa plays a critical role in the coagulation cascade by activating Factor IX, which in turn

leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][4][5] By

blocking FXIa, these inhibitors interrupt this amplification loop of thrombin production.[6] The

intrinsic pathway, where FXIa is a key component, is thought to be more critical for the growth

and stabilization of a thrombus rather than the initial hemostatic response to vessel injury,

which is primarily driven by the extrinsic (tissue factor) pathway.[7] This differential role

provides the scientific rationale for the development of FXIa inhibitors as a potentially safer

class of anticoagulants.
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Figure 1: Coagulation cascade and the mechanism of action of FXIa inhibitors.

Physicochemical and In Vitro Pharmacology
A direct comparison of the in vitro inhibitory profiles of BMS-962212 and milvexian highlights

their high affinity and selectivity for FXIa.

Parameter BMS-962212 Milvexian

Target Factor XIa Factor XIa

Mechanism Reversible, direct inhibitor Reversible, direct inhibitor

FXIa Kᵢ (human) 0.7 nM[8] 0.11 nM[2]

FXIa Kᵢ (rabbit) Not Reported 0.38 nM[2]

Selectivity

vs. Plasma Kallikrein (Kᵢ) 0.31 µM[9] 44 nM[2]

vs. Chymotrypsin (Kᵢ) 11 µM[9] 35 nM[2]

vs. Thrombin (Kᵢ) >100-fold selectivity
>5000-fold selectivity (human)

[2]

vs. Factor Xa (Kᵢ) >100-fold selectivity >18,000 nM (rabbit)[2]

Preclinical Efficacy and Safety
Both compounds have demonstrated antithrombotic efficacy in preclinical models of thrombosis

with a favorable bleeding profile.
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Model Species Drug Key Findings

Arteriovenous (AV)

Shunt
Rabbit BMS-962212

Significantly reduced

thrombus weight.[9]

Electrolytic-induced

Carotid Arterial

Thrombosis

Rabbit Milvexian

Demonstrated robust

efficacy in prevention

and treatment of

arterial thrombosis.[2]

FeCl₃-induced Carotid

Artery Thrombosis
Rat

Not Reported for

either drug in provided

search results.

This is a common

model for evaluating

antithrombotic agents.

[5]

Preclinical Safety
Model Species Drug Key Findings

Cuticle Bleeding Time Rabbit BMS-962212

Did not increase

bleeding time, alone

or in combination with

aspirin.[9]

Cuticle Bleeding Time Rabbit Milvexian

Limited impact on

hemostasis, even

when combined with

aspirin.[2]

Clinical Development and Pharmacokinetics
The clinical development pathways for BMS-962212 and milvexian have differed significantly,

with milvexian having undergone more extensive investigation.

BMS-962212
A Phase 1, randomized, placebo-controlled, double-blind, ascending-dose study was

conducted in healthy non-Japanese and Japanese subjects.[10][11]
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Parameter 2-hour IV Infusion (Part A) 5-day IV Infusion (Part B)

Doses 1.5, 4, 10, 25 mg/h 1, 3, 9, 20 mg/h

Half-life (t½) 2.04 - 4.94 h 6.22 - 8.65 h

Pharmacodynamics Dose-proportional.[10] Dose-proportional.[10]

aPTT Prolongation
Exposure-dependent increase.

[10]

Max mean change from

baseline at 20 mg/h was 92%.

[10]

FXI Clotting Activity
Exposure-dependent

decrease.[10]

Max mean change from

baseline at 20 mg/h was 90%.

[10]

Safety

Well tolerated, no signs of

bleeding, mild adverse events.

[10]

Well tolerated, no signs of

bleeding, mild adverse events.

[10]

There is no publicly available information on the progression of BMS-962212 to Phase 2 or 3

clinical trials.

Milvexian
Milvexian has been evaluated in a comprehensive clinical program, including Phase 2 and 3

trials.

Phase 2 AXIOMATIC-TKR (Total Knee Replacement): This study evaluated the efficacy and

safety of various doses of milvexian compared to enoxaparin for the prevention of venous

thromboembolism (VTE) in patients undergoing elective total knee replacement surgery.[3][12]

[13]
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Milvexian Dose VTE Incidence Any Bleeding
Major or Clinically
Relevant Nonmajor
Bleeding

25 mg BID 21% 1% 0%

50 mg BID 11% 5% 1%

100 mg BID 9% 5% 1%

200 mg BID 8% 3% 1%

25 mg QD 25% 0% 0%

50 mg QD 24% 5% 1%

200 mg QD 7% 6% 1%

Enoxaparin (40 mg

QD)
21% 4% 2%

Milvexian showed a dose-dependent reduction in the risk of VTE without a significant increase

in bleeding compared to enoxaparin.[3][12]

Phase 2 AXIOMATIC-SSP (Secondary Stroke Prevention): This study assessed different doses

of milvexian in patients who had recently experienced an ischemic stroke or transient ischemic

attack (TIA).[1][7] The primary endpoint, a composite of symptomatic ischemic stroke and

covert brain infarction on MRI, did not show a dose-response. However, a 30% relative risk

reduction in recurrent symptomatic ischemic strokes was observed in three of the milvexian

arms compared to placebo, without an increase in severe bleeding.[1]

Phase 3 LIBREXIA Program: This extensive program was designed to evaluate milvexian in

three large-scale trials for secondary stroke prevention (LIBREXIA-STROKE), atrial fibrillation

(LIBREXIA-AF), and acute coronary syndrome (LIBREXIA-ACS).[2][12][13] However, in

November 2025, the LIBREXIA-ACS trial was stopped early for futility as it was unlikely to meet

its primary efficacy endpoint. The LIBREXIA-STROKE and LIBREXIA-AF trials are ongoing.[13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://ashpublications.org/blood/article/143/15/1465/506712/Targeting-factor-XI-and-factor-XIa-to-prevent
https://www.drugs.com/clinical_trials/update-phase-3-librexia-acs-trial-milvexian-22241.html
https://pubmed.ncbi.nlm.nih.gov/39986336/
https://synapse.patsnap.com/drug/b4c30b80c17b42e2aec33d1a6eba1e6a
https://pubmed.ncbi.nlm.nih.gov/39986336/
https://www.biospace.com/the-bristol-myers-squibb-janssen-collaboration-launches-pivotal-phase-3-librexia-clinical-trial-program-evaluating-milvexian-an-investigational-oral-factor-xia-inhibitor
https://www.drugs.com/clinical_trials/update-phase-3-librexia-acs-trial-milvexian-22241.html
https://news.bms.com/news/details/2025/Update-on-Phase-3-Librexia-ACS-Trial/default.aspx
https://news.bms.com/news/details/2025/Update-on-Phase-3-Librexia-ACS-Trial/default.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Milvexian (Healthy Chinese Adults)

Absorption Rapidly absorbed (median tmax of 3–4 hours)

Half-life (t½) 9–10 hours, independent of dose

Pharmacodynamics
Reversibly prolonged aPTT in a dose- and

exposure-dependent manner.

Safety
Well tolerated with only mild adverse events and

no clinically significant bleeding.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key preclinical experimental protocols used in the evaluation

of FXIa inhibitors.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to assess the antithrombotic efficacy of a compound in a setting of arterial

blood flow.
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Experimental Procedure

Primary Endpoint

Anesthetize Rabbit

Cannulate Carotid Artery
and Jugular Vein

Connect Artery and Vein
with a Thrombogenic Shunt

Administer Test Compound
(e.g., BMS-962212) or Vehicle

Allow Blood to Circulate
for a Defined Period

Remove Shunt

Measure Thrombus Weight

Thrombus Weight (mg)

Click to download full resolution via product page

Figure 2: Workflow for the rabbit arteriovenous shunt thrombosis model.
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Protocol Summary:

Animal Preparation: Male New Zealand White rabbits are anesthetized.

Surgical Procedure: The carotid artery and jugular vein are isolated and cannulated.

Shunt Insertion: An extracorporeal shunt, typically containing a thrombogenic surface like a

silk thread, is placed between the arterial and venous cannulas.

Drug Administration: The test compound (e.g., BMS-962212) or vehicle is administered,

often as an intravenous infusion.

Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined

period (e.g., 60 minutes).

Endpoint Measurement: The shunt is removed, and the formed thrombus is carefully

extracted and weighed. The primary endpoint is the reduction in thrombus weight in the drug-

treated group compared to the vehicle control group.

Rabbit Cuticle Bleeding Time Model
This model assesses the effect of a compound on primary hemostasis.
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Experimental Procedure

Primary Endpoint

Anesthetize Rabbit

Administer Test Compound
(e.g., Milvexian) or Vehicle

Make a Standardized Incision
in the Nail Cuticle

Blot the Blood at Regular Intervals
without Touching the Wound

Record the Time Until Bleeding Stops

Bleeding Time (seconds)

Click to download full resolution via product page

Figure 3: Workflow for the rabbit cuticle bleeding time model.

Protocol Summary:

Animal Preparation: Rabbits are anesthetized.

Drug Administration: The test compound or vehicle is administered.
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Incision: A standardized incision is made in the cuticle of a toenail using a template device to

ensure consistency in depth and length.

Measurement: A stopwatch is started at the time of incision. The blood that oozes from the

wound is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds)

without disturbing the forming clot.

Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time. An

increase in bleeding time in the drug-treated group compared to the vehicle group indicates

an effect on hemostasis.
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BMS-962212 Milvexian

Parenteral Small Molecule

Efficacious in Thrombosis Models
Favorable Bleeding Profile

Phase 1 Data in Healthy Volunteers
Rapid Onset/Offset

Further Clinical Development Status Unclear

Oral Small Molecule

Efficacious in Thrombosis Models
Favorable Bleeding Profile

Promising Phase 2 Data (TKR, SSP)
Phase 3 Program Initiated

Phase 3 ACS Trial Stopped for Futility
Ongoing Phase 3 in Stroke and AF

Comparative Assessment

Route of
Administration

Clinical
Development Stage

Route of
Administration

Clinical
Development Stage

Click to download full resolution via product page

Figure 4: A logical comparison of BMS-962212 and milvexian.

BMS-962212 and milvexian represent two distinct approaches to FXIa inhibition, with the

former being an intravenous agent suited for acute hospital settings and the latter an oral

medication for chronic use. Both have demonstrated strong preclinical evidence supporting the

hypothesis that targeting FXIa can uncouple antithrombotic efficacy from bleeding risk.

The clinical journey of BMS-962212 appears to have been limited, with no publicly available

data beyond Phase 1. This could be due to a variety of strategic or developmental reasons. In

contrast, milvexian has advanced significantly further into late-stage clinical trials. The positive
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results from the AXIOMATIC-TKR and the promising signals from the AXIOMATIC-SSP studies

provided a strong rationale for the extensive Phase 3 LIBREXIA program.

However, the recent discontinuation of the LIBREXIA-ACS trial raises important questions

about the efficacy of FXIa inhibition in the complex pathophysiology of acute coronary

syndromes, where platelet activation plays a predominant role. The ongoing LIBREXIA-

STROKE and LIBREXIA-AF trials will be critical in determining the ultimate therapeutic value of

milvexian and, by extension, the broader class of FXIa inhibitors in other thrombotic disorders.

For researchers and drug development professionals, the story of BMS-962212 and milvexian

underscores the challenges of translating a promising mechanism of action into clinical success

across different indications. The data presented in this review provide a valuable resource for

comparing these two agents and for informing the future development of novel anticoagulants.

The continued investigation into FXIa inhibitors holds the potential to significantly advance the

field of antithrombotic therapy, offering the prospect of safer and more effective treatments for

patients at risk of thromboembolic events.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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